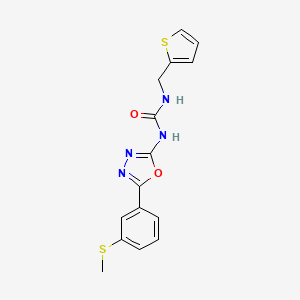

1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of oxadiazole derivatives, which have been widely studied for their biological properties.

Scientific Research Applications

Synthesis and Biological Activity

Urea, thiourea, and 1,2,4-oxadiazole compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial activities. A study by Ölmez and Waseer (2020) introduced a series of potential biologically active compounds containing both 1,2,4-oxadiazole and urea/thiourea moiety. These compounds were synthesized using a method that involved conventional and microwave-assisted synthesis techniques, leading to high yields of the desired products. The study highlights an efficient and rapid synthesis method for 1,2,4-oxadiazoles and the characterization of new urea/thiourea compounds bearing the 1,2,4-oxadiazole ring. These compounds were characterized using various analytical techniques, including FTIR, 1H NMR, 13C NMR, and elemental analysis, showcasing their potential for diverse biological applications (Ölmez & Waseer, 2020).

Antimicrobial and Cytotoxicity Studies

Another aspect of the scientific research involves the synthesis of novel derivatives for antimicrobial activity and cytotoxicity evaluation. For instance, Shankar et al. (2017) synthesized a series of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives and evaluated their inhibitory effects as anti-microbial activity and cytotoxicity. These compounds exhibited promising antimicrobial activity against selected Gram-positive and Gram-negative bacterial strains, as well as moderate to good activity against fungal pathogens. Preliminary cytotoxicity studies on these compounds showed significant results at microliter concentrations, indicating their potential as therapeutic agents (Shankar et al., 2017).

Antitumor Activity and Chemical Synthesis

Research into the chemical synthesis and evaluation of biological activities extends to the examination of antitumor activities. Li et al. (2019) synthesized a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors. These compounds showed potent activity against human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity. Compound 7, in particular, exhibited the least cellular toxicity and better biological activity in cellular assays, indicating its potential as a treatment for chronic myeloid leukemia and cancer through the PI3K/Akt signaling pathway (Li et al., 2019).

properties

IUPAC Name |

1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-22-11-5-2-4-10(8-11)13-18-19-15(21-13)17-14(20)16-9-12-6-3-7-23-12/h2-8H,9H2,1H3,(H2,16,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJBWEPORBPUBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

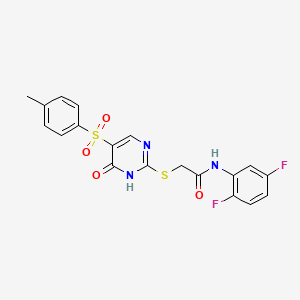

![6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2405675.png)

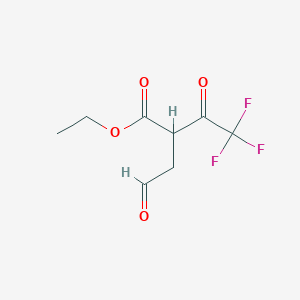

![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)

![4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2405679.png)

![N-(3,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2405682.png)

![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)

![N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride](/img/structure/B2405685.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)